3-Amino-3-(5-bromopyridin-3-yl)propanamide
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Overview
Description
3-Amino-3-(5-bromopyridin-3-yl)propanamide is an organic compound with the molecular formula C8H10BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromopyridin-3-yl)propanamide typically involves the bromination of pyridine derivatives followed by amination and subsequent functional group modifications. One common synthetic route includes the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromopyridine.
Amination: The brominated pyridine is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Functional Group Modification: The resulting intermediate is further reacted with appropriate reagents to introduce the propanamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromopyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(5-bromopyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromopyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromopyridinyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for drug development and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopyridine: A simpler derivative with similar reactivity but lacking the propanamide group.
3-Amino-3-(4-bromopyridin-2-yl)propanamide: A positional isomer with the bromine atom at a different position on the pyridine ring.
3-Amino-3-(5-chloropyridin-3-yl)propanamide: A halogen-substituted analog with chlorine instead of bromine.
Uniqueness
3-Amino-3-(5-bromopyridin-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10BrN3O |
---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
3-amino-3-(5-bromopyridin-3-yl)propanamide |
InChI |
InChI=1S/C8H10BrN3O/c9-6-1-5(3-12-4-6)7(10)2-8(11)13/h1,3-4,7H,2,10H2,(H2,11,13) |
InChI Key |
QRHHYCIPGBXSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
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